2-(4-Chlorophenyl)-2-methylpropanal
Overview
Description
2-(4-Chlorophenyl)-2-methylpropanal is an organic compound that belongs to the class of aromatic aldehydes It features a 4-chlorophenyl group attached to a 2-methylpropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methylpropanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-Chlorophenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Chlorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-methylpropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-methylpropanal: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenyl)-2-methylpropanal: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-methylpropanal is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOMDRPWQMDQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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